Tetrasodium 4-amino-3-((4-(2-(4-((2,4-diaminophenyl)azo)-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Descripción

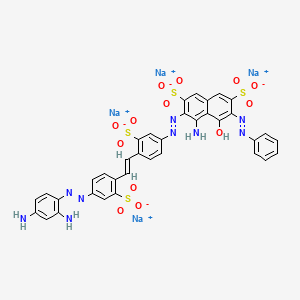

Tetrasodium 4-amino-3-((4-(2-(4-((2,4-diaminophenyl)azo)-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a highly substituted azo-naphthalene derivative characterized by multiple sulphonate groups, azo linkages, and aromatic substituents. Its molecular formula is C₃₈H₂₄N₁₀Na₄O₁₆S₄, with a molecular weight exceeding 1,100 g/mol. The compound’s structure includes:

- A naphthalene core functionalized with hydroxyl, amino, and sulphonate groups.

- Two azo (-N=N-) linkages connecting aromatic rings, including a 2,4-diaminophenyl group and a phenylazo moiety.

- A vinyl bridge (-CH=CH-) enhancing conjugation and stability.

- Four sodium counterions balancing the sulphonate groups, ensuring water solubility .

This compound is primarily utilized in specialized dye applications due to its chromophoric complexity and stability under varying pH conditions.

Propiedades

Número CAS |

51473-76-8 |

|---|---|

Fórmula molecular |

C36H25N9Na4O13S4 |

Peso molecular |

1011.9 g/mol |

Nombre IUPAC |

tetrasodium;4-amino-3-[[4-[(E)-2-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C36H29N9O13S4.4Na/c37-22-10-13-27(26(38)16-22)43-41-24-11-8-19(28(17-24)59(47,48)49)6-7-20-9-12-25(18-29(20)60(50,51)52)42-44-34-30(61(53,54)55)14-21-15-31(62(56,57)58)35(36(46)32(21)33(34)39)45-40-23-4-2-1-3-5-23;;;;/h1-18,46H,37-39H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4/b7-6+,43-41?,44-42?,45-40?;;;; |

Clave InChI |

JYQNXBHNMUPSEV-RKDSPHTMSA-J |

SMILES isomérico |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Diazotization of Aromatic Amines

- The initial step involves the diazotization of 2,4-diaminophenyl derivatives under acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts.

- Sodium nitrite (NaNO2) is used as the nitrosating agent.

- Control of temperature and pH is critical to maintain the stability of the diazonium intermediate and prevent side reactions.

Azo Coupling Reactions

- The diazonium salt is then coupled with sulphonated aromatic compounds , such as sulphonated phenyl or naphthalene derivatives, which act as coupling components.

- The coupling typically occurs in alkaline or neutral aqueous media to facilitate the nucleophilic attack of the coupling component on the diazonium salt.

- The presence of sulphonate groups on the coupling components enhances water solubility and dye affinity.

- The vinyl linkage (ethenyl group) in the structure is introduced via a vinyl sulphonated intermediate , which is coupled to the diazonium salt to form the extended azo system.

Formation of the Polyazo Structure

- The compound contains multiple azo (-N=N-) linkages, formed by sequential coupling steps.

- The 3-sulphonatophenyl azo and phenylazo groups are introduced by further diazotization and coupling cycles.

- The hydroxy and amino substituents on the naphthalene ring are introduced or preserved during synthesis to maintain the dye’s chromophore and binding properties.

Neutralization and Salt Formation

- The final product is neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt , enhancing water solubility and stability.

- The sulphonate groups are present as sodium salts, which is typical for water-soluble azo dyes.

Detailed Reaction Scheme (Simplified)

| Step | Reactants | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 2,4-Diaminophenyl compound + NaNO2 + HCl | 0–5 °C, acidic | Diazonium salt | Diazotization of aromatic amine |

| 2 | Diazonium salt + 4-sulphonatophenyl vinyl sulphonate | Neutral to alkaline, aqueous | Vinyl azo intermediate | Azo coupling with vinyl sulphonated aromatic |

| 3 | Vinyl azo intermediate + 3-sulphonatophenyl diazonium salt | Alkaline | Polyazo intermediate | Second azo coupling |

| 4 | Polyazo intermediate + phenyl diazonium salt | Alkaline | Final azo dye | Third azo coupling |

| 5 | Neutralization with NaOH | Ambient | Tetrasodium salt of azo dye | Salt formation for solubility |

Research Findings and Optimization

- Temperature Control: Maintaining low temperatures during diazotization prevents decomposition of diazonium salts and side reactions, improving yield and purity.

- pH Optimization: Coupling reactions are optimized at pH 7–9 to maximize azo bond formation and minimize hydrolysis.

- Sulphonation Degree: The presence of multiple sulphonate groups increases water solubility and dye affinity to fibers, critical for industrial applications.

- Purification: The crude dye is purified by filtration and washing to remove inorganic salts and unreacted starting materials.

- Yield: Reported yields for similar complex azo dyes range from 60% to 85%, depending on reaction conditions and purity requirements.

Data Table: Key Parameters in Preparation

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Stability of diazonium salt |

| pH during Coupling | 7–9 | Maximizes azo bond formation |

| Reaction Time | 30 min to 2 hours per step | Ensures complete coupling |

| Solvent | Water (aqueous medium) | Facilitates solubility and reaction kinetics |

| Neutralizing Agent | NaOH or Na2CO3 | Formation of tetrasodium salt |

| Purification Method | Filtration and washing | Removes impurities and salts |

Análisis De Reacciones Químicas

Tipos de Reacciones

El Óxido de Etileno experimenta diversas reacciones químicas, incluyendo:

Hidrólisis: El Óxido de Etileno reacciona con agua para formar etilenglicol.

Polimerización: El Óxido de Etileno puede polimerizarse para formar polietilenglicol.

Reacciones de Adición: El Óxido de Etileno puede reaccionar con nucleófilos como alcoholes y aminas para formar éteres y aminas, respectivamente.

Reactivos y Condiciones Comunes

Hidrólisis: Típicamente se lleva a cabo en presencia de un catalizador ácido o básico a temperaturas elevadas.

Polimerización: Se inicia con catalizadores como hidróxido de potasio o trifluoruro de boro.

Reacciones de Adición: Se realizan en condiciones suaves con el nucleófilo adecuado.

Principales Productos

Etilenglicol: Formado mediante hidrólisis.

Polietilenglicol: Formado mediante polimerización.

Éteres y Aminas: Formados mediante reacciones de adición con alcoholes y aminas.

Aplicaciones Científicas De Investigación

Dyeing and Pigmentation

Tetrasodium 4-amino-3-((4-(2-(4-((2,4-diaminophenyl)azo)-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is primarily used as a dye in textile industries due to its vibrant colors and stability. The compound's solubility in water allows for easy application in dyeing processes.

Biological Staining

In biological research, this compound serves as a staining agent for microscopy and histology. Its ability to bind to specific cellular components makes it valuable for visualizing structures within cells and tissues. For instance, it has been employed in the staining of proteins and nucleic acids in various assays.

Analytical Chemistry

The compound is utilized in analytical chemistry for the detection and quantification of various biomolecules. Its strong absorbance characteristics enable its use in spectrophotometric methods where it can serve as a colorimetric indicator for the presence of target analytes.

Case Study 1: Textile Industry

A study conducted by researchers at a textile manufacturing facility demonstrated the effectiveness of this compound in dyeing cotton fabrics. The results indicated that the dye provided excellent color fastness and stability under various washing conditions.

Case Study 2: Histological Applications

In a histological study published in the Journal of Histochemistry, the compound was used to stain sections of human tissue samples. The researchers reported improved contrast and clarity in visualizing cellular structures compared to traditional staining methods. This application highlighted the potential of azo dyes in enhancing diagnostic techniques.

Case Study 3: Environmental Monitoring

Research published in Environmental Science & Technology explored the use of this compound as a marker for wastewater treatment processes. The study found that the dye could effectively indicate the presence of specific contaminants, providing a useful tool for monitoring water quality.

Mecanismo De Acción

El Óxido de Etileno ejerce sus efectos principalmente a través de la alquilación, donde reacciona con sitios nucleofílicos en moléculas biológicas como ADN, ARN y proteínas. Esta reacción interrumpe la función normal de estas moléculas, lo que lleva a la muerte celular. Los objetivos moleculares y las vías involucradas incluyen la alquilación de bases de guanina en el ADN, lo que puede resultar en mutaciones y muerte celular.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Complexity of Azo Linkages : The target compound contains three azo groups, whereas simpler analogues (e.g., CAS 3626-41-3 ) have only one. This increases light absorption range and dye intensity.

Triazine vs. Vinyl Bridges : CAS 70528-89-1 incorporates a fluoro-triazine group, offering thermal stability and reactivity in crosslinking applications, unlike the vinyl bridge in the target compound, which enhances π-conjugation for optical applications .

Sulphonates and Solubility : All compounds feature sulphonate groups, but the number varies. The target compound’s four sulphonates ensure superior water solubility compared to CAS 70210-24-1 (two sulphonates) .

Stability and Reactivity

Table 2: Stability Under Environmental Conditions

Findings:

Actividad Biológica

Tetrasodium 4-amino-3-((4-(2-(4-((2,4-diaminophenyl)azo)-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a complex azo dye characterized by its multiple sulfonate groups and azo linkages. This compound is primarily utilized in various applications, including textile dyeing and biological research due to its vibrant color properties and potential biological activities.

- Molecular Formula : C36H25N9Na4O13S4

- Molecular Weight : 1011.9 g/mol

- CAS Number : 51473-76-8

- Solubility : Soluble in water; slightly soluble in ethanol.

The biological activity of azo dyes like this compound often involves their reduction to aromatic amines by microorganisms. These reductions can occur in anaerobic conditions, where specific azoreductase enzymes play a critical role. The metabolites produced from these reductions may exhibit varying degrees of toxicity and biological effects.

Toxicological Studies

Research indicates that the metabolism of azo dyes can lead to the formation of potentially harmful metabolites. For instance, studies have demonstrated that certain azo dyes are reduced by intestinal microbiota, leading to the release of aromatic amines, which are known to be carcinogenic. A notable study showed that a recombinant azoreductase from Enterococcus faecalis significantly enhanced the reduction rates of various azo dyes, indicating a potential pathway for detoxification or activation of these compounds in vivo .

Case Studies and Research Findings

- Reduction of Azo Dyes :

- Toxicological Significance :

- Environmental Impact :

Summary Table of Biological Effects

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step azo-coupling and sulphonation reactions. A general method includes refluxing precursors (e.g., substituted benzaldehydes) with triazole derivatives in ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and filtration . Optimization requires monitoring reaction parameters:

- Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for coupling without decomposition.

- Catalyst : Acidic conditions (e.g., acetic acid) promote imine formation and azo-bond stability.

- Purification : Vacuum filtration and recrystallization improve yield and purity.

Characterization via TLC (dichloromethane solvent system) and NMR (DMSO-d6, referenced to residual solvent peaks) is critical for verifying intermediates .

Advanced: How can regioselectivity challenges in azo-bond formation be addressed during synthesis?

Regioselectivity in multi-azo compounds is influenced by electronic and steric factors. Methodological strategies include:

- pH control : Basic conditions favor electrophilic substitution at para positions, while acidic conditions may shift reactivity to ortho sites.

- Substituent effects : Electron-withdrawing groups (e.g., sulphonate) direct coupling to electron-rich aromatic rings. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals.

- Cross-coupling validation : Use HRMS and 2D NMR (COSY, HSQC) to confirm bond positions and rule out side products .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

A multi-technique approach is required:

- UV-Vis spectroscopy : Determines λmax (e.g., ~550 nm for similar azo dyes) and confirms chromophore integrity .

- FTIR-ATR : Identifies functional groups (e.g., -N=N- stretches at 1500–1600 cm⁻¹, sulphonate S-O at 1050–1200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR in DMSO-d6 resolve aromatic proton environments and confirm substituent patterns .

- Elemental analysis : Validates stoichiometry of C, H, N, and S.

Advanced: How can computational methods enhance the design of derivatives with improved photostability?

Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO gaps : Lower gaps correlate with redshifted absorption, useful for tuning λmax.

- Thermodynamic stability : Simulated degradation pathways (e.g., azo-bond cleavage) guide structural modifications (e.g., electron-donating groups at meta positions).

- Solvent effects : Polarizable Continuum Models (PCM) optimize solubility in aqueous or organic matrices .

Basic: What are the primary applications of this compound in biological research?

- Staining : As a polyazo dye, it binds to proteins or nucleic acids via sulphonate and amino groups. Protocols involve pH-adjusted buffers (e.g., PBS at pH 7.4) to enhance binding specificity.

- Metal ion detection : Chelation with transition metals (e.g., Cu²⁺) shifts λmax, enabling colorimetric assays .

Advanced: How does its interaction with biomolecules (e.g., proteins) differ from simpler azo dyes?

The tetrasodium sulphonate groups enhance water solubility and reduce aggregation, enabling deeper tissue penetration. Advanced studies use:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) with serum albumin.

- Molecular docking : Predicts binding pockets using software like AutoDock, validated by X-ray crystallography .

Basic: What solvent systems are compatible with this compound for experimental use?

- Aqueous buffers : High solubility in water (due to sulphonate groups) at neutral to alkaline pH.

- Polar aprotic solvents : DMSO or DMF for stock solutions, but avoid prolonged storage due to potential hydrolysis .

Advanced: What methodologies are recommended for assessing its ecotoxicological risks?

- Mutagenicity assays : Ames test (e.g., Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 fraction) .

- Aquatic toxicity : OECD 201/202 guidelines for algae/daphnia acute toxicity, using LC50/EC50 endpoints.

- Degradation studies : HPLC-MS/MS tracks photolytic or microbial breakdown products .

Basic: How can spectral data resolve contradictions in reported λmax values across studies?

Discrepancies arise from solvent polarity, pH, or impurities. Standardize conditions:

- Solvent : Use deionized water or consistent buffer systems.

- Calibration : Validate spectrophotometer with certified standards (e.g., potassium dichromate).

- Purity checks : Compare HRMS data (>98% purity) to rule out batch variability .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.

- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, temperature, stoichiometry) identifies critical parameters.

- Cross-validation : NMR and LC-MS/MS ensure consistency in sulphonation and azo-bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.